molecular formula C15H19NO6 B1582209 Diethyl 2-(benzyloxycarbonylamino)malonate CAS No. 3005-66-1

Diethyl 2-(benzyloxycarbonylamino)malonate

Cat. No. B1582209
CAS RN: 3005-66-1
M. Wt: 309.31 g/mol
InChI Key: RKUPWPSMWSKJQP-UHFFFAOYSA-N
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Description

Diethyl 2-(benzyloxycarbonylamino)malonate is a chemical compound with the molecular formula C15H19NO6. It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds .


Synthesis Analysis

The synthesis of diethyl malonate derivatives involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing a nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst . In the case of diethyl 2-(benzyloxycarbonylamino)malonate, additional steps would be required to introduce the benzyloxycarbonylamino group .


Molecular Structure Analysis

The molecular structure of diethyl 2-(benzyloxycarbonylamino)malonate includes a malonate backbone with two ethyl ester groups and a benzyloxycarbonylamino substituent. The molecule contains multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and ester bonds .


Chemical Reactions Analysis

Diethyl malonate, the parent compound of diethyl 2-(benzyloxycarbonylamino)malonate, can undergo a variety of chemical reactions. For instance, it can be transformed to its enolate using sodium ethoxide as a base, allowing for alkylation in the alpha position through an SN2 reaction with alkyl halides . The specific reactions involving the benzyloxycarbonylamino group are not detailed in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Diethyl 2-(benzyloxycarbonylamino)malonate has been utilized in the synthesis of various heterocyclic systems. For example, it was used in the formation of 3,5-disubstituted hydantoin-5-carboxamides, which are expected to include a cyclization to 2-alkoxyoxazol-5(4H)-ones, acting as precursors for the hydantoins. These compounds have potential applications in pharmaceuticals and agrochemicals (Hroch et al., 2012).

Synthesis of Small Molecule Anticancer Drugs

Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of Diethyl 2-(benzyloxycarbonylamino)malonate, has been synthesized and used as an important intermediate in the production of small molecule anticancer drugs. This compound is useful in targeting signaling pathways involved in cancer cell growth (Xiong et al., 2018).

Catalytic Coupling Reactions

This compound has been instrumental in catalytic coupling reactions. Specifically, it has been used under the catalysis of CuI/L-proline in DMSO to provide 2-aryl-1,3-dicarbonyl compounds in good yields. Such reactions are crucial in organic synthesis, especially in the pharmaceutical industry (Xie, Cai, & Ma, 2005).

Fungitoxicity and Antifungal Potential

The compound has also found applications in the field of agriculture, particularly in the synthesis of compounds with antifungal properties. For instance, condensation of diethyl malonate with benzal-4-acetylanilines resulted in products that showed promising fungitoxicity against various fungal pathogens (Sidhu, Sharma, & Rai, 2009).

Safety And Hazards

Diethyl malonate, a related compound, is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling it . It is reasonable to assume that similar precautions should be taken when handling diethyl 2-(benzyloxycarbonylamino)malonate.

properties

IUPAC Name

diethyl 2-(phenylmethoxycarbonylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUPWPSMWSKJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293518
Record name Diethyl {[(benzyloxy)carbonyl]amino}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(benzyloxycarbonylamino)malonate

CAS RN

3005-66-1
Record name 3005-66-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl {[(benzyloxy)carbonyl]amino}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl 2-aminomalonate hydrochloride (12.7 g) and benzyloxycarbonyl chloride (11.9 g) are treated in the same manner as described in Reference Example 19-(3) to give diethyl 2-(N-benzyloxycarbonylamino)malonate (17.3 g), m.p. 36.5°-37° C.
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12.7 g
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11.9 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-(Benzyloxycarbonyl)succinimide (5.6 g, 22.4 mmol) was dissolved in CH2Cl2 (25 mL) and the solution was added to a cooled (0° C.) and stirred solution of diethyl aminomalonate hydrochloride (5.0 g, 23.6 mmol) and triethylamine (13.4 mL, 95 mmol) in CH2Cl2 (125 ml). The resulting solution was stirred at 0° C. for 10 min and then at rt for 1 h. The solution was washed with 10% citric acid (2×50 mL),10% sodium hydrogen carbonate (2×50 mL), and water (50 mL) and was then dried (Na2SO4) and evaporated to afford diethyl N-benzyloxycarbonylaminomalonate as a colorless oil, which crystallized upon standing at 0° C. (6.3 g) (LC/Mass + ion): 310 (M+H).
Quantity
5.6 g
Type
reactant
Reaction Step One
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25 mL
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solvent
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5 g
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reactant
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13.4 mL
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125 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-aminomalonic acid diethyl ester (10.0 g) in dioxane (60 ml) and water (36 ml), potassium hydrogen carbonate (10.4 g) was added. After completion of the effervescence benzylchloroformate (7.4 ml) was added. The mixture was stirred at 23° for 1.5 h then it was concentrated under reduced pressure, taken up with diethyl ether (400 ml) and washed with 5% HCl (50 ml) and brine (50 ml). The organic layer was dried over sodium sulphate and concentrated in vacuo to give the title compound as a colorless oil (13.6 g). T.l.c. EA/CH 1:4 Rf=0.25.
Quantity
10 g
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reactant
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10.4 g
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60 mL
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36 mL
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7.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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